molecular formula C21H15N3O2 B325081 1-(2-Nitrophenyl)-3,5-diphenylpyrazole

1-(2-Nitrophenyl)-3,5-diphenylpyrazole

Cat. No.: B325081
M. Wt: 341.4 g/mol
InChI Key: GNLICTYLXXPFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)-3,5-diphenylpyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitrophenyl group at position 1 and two phenyl groups at positions 3 and 5. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-3,5-diphenylpyrazole typically involves the cyclization of appropriate hydrazones or hydrazides with diketones or their equivalents. One common method is the reaction of 2-nitrophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-3,5-diphenylpyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

    Reduction: 1-(2-aminophenyl)-3,5-diphenyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives of the phenyl rings.

Scientific Research Applications

1-(2-Nitrophenyl)-3,5-diphenylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3,5-diphenylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-nitrophenyl)-3-phenyl-1H-pyrazole: Lacks one phenyl group compared to the target compound.

    1-(2-nitrophenyl)-3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of phenyl groups at positions 3 and 5.

    1-(2-aminophenyl)-3,5-diphenyl-1H-pyrazole: The nitro group is reduced to an amino group.

Uniqueness

1-(2-Nitrophenyl)-3,5-diphenylpyrazole is unique due to the presence of both nitrophenyl and diphenyl groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-nitrophenyl)-3,5-diphenylpyrazole

InChI

InChI=1S/C21H15N3O2/c25-24(26)20-14-8-7-13-19(20)23-21(17-11-5-2-6-12-17)15-18(22-23)16-9-3-1-4-10-16/h1-15H

InChI Key

GNLICTYLXXPFLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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